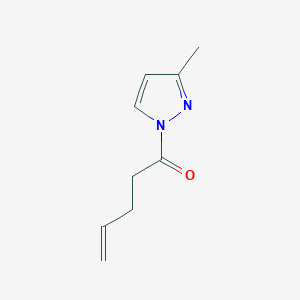
N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a butan-2-yl group and two N,N-dimethyl groups attached to the nitrogen atom, with an iodide ion as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide typically involves the alkylation of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethylbutan-2-amine with butan-2-yl iodide under anhydrous conditions. The reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium chloride or hydroxide.
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines or amine derivatives.
Aplicaciones Científicas De Investigación
N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents due to its surface-active properties.
Mecanismo De Acción
The mechanism of action of N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide involves its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the compound’s hydrophobic and hydrophilic regions, which allow it to associate with both lipid and aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylbutan-2-amine: Lacks the quaternary ammonium structure and iodide ion.
Butan-2-yl iodide: Contains the butan-2-yl group but lacks the amine functionality.
Tetramethylammonium iodide: Contains four methyl groups attached to the nitrogen atom instead of butan-2-yl and dimethyl groups.
Uniqueness
N-(Butan-2-yl)-N,N-dimethylbutan-2-aminium iodide is unique due to its combination of a quaternary ammonium structure with a butan-2-yl group. This gives it distinct amphiphilic properties, making it useful in applications where both hydrophobic and hydrophilic interactions are required. Its ability to act as a phase transfer catalyst and its potential biological activity further distinguish it from similar compounds.
Propiedades
Número CAS |
77429-51-7 |
|---|---|
Fórmula molecular |
C10H24IN |
Peso molecular |
285.21 g/mol |
Nombre IUPAC |
di(butan-2-yl)-dimethylazanium;iodide |
InChI |
InChI=1S/C10H24N.HI/c1-7-9(3)11(5,6)10(4)8-2;/h9-10H,7-8H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
YNEKPYVYKKADAD-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)[N+](C)(C)C(C)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


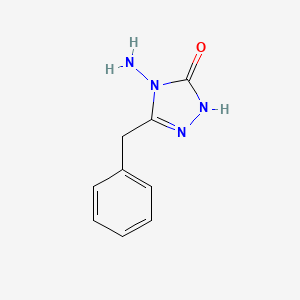

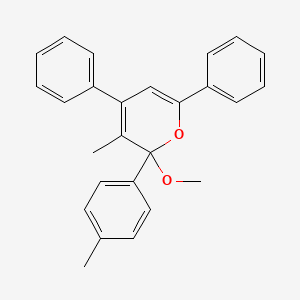

![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
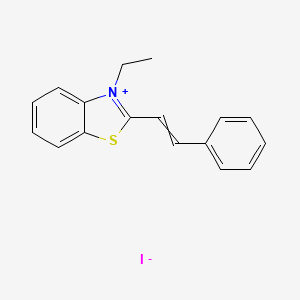
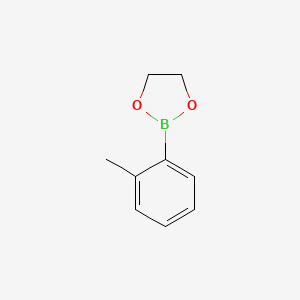
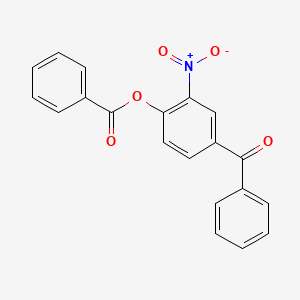
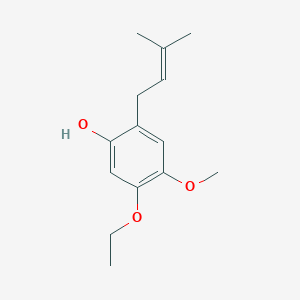
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
